An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-Methylphenyl)anthranilic Acid
An In-depth Technical Guide to the Physicochemical Characteristics of N-(3-Methylphenyl)anthranilic Acid
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of N-(3-Methylphenyl)anthranilic acid (CAS No. 16524-22-4), a key organic intermediate and a member of the fenamate class of compounds. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's properties, including its structural and spectroscopic profile. We delve into validated experimental protocols for its characterization, offering insights into the causality behind methodological choices. All data and claims are substantiated with authoritative references to ensure scientific integrity.
Introduction and Significance
N-(3-Methylphenyl)anthranilic acid, also known as 2-((3-methylphenyl)amino)benzoic acid, is an aromatic amino acid derivative.[1] Structurally, it belongs to the fenamate family, which are derivatives of anthranilic acid.[2][3] This class of compounds is notable in medicinal chemistry, with many derivatives exhibiting anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and thus preventing prostaglandin synthesis.[3][4] While N-(3-Methylphenyl)anthranilic acid itself is primarily a research chemical and a precursor in organic synthesis, its structural relatives, such as Tolfenamic acid and Mefenamic acid, are well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2][3][5]
Understanding the fundamental physicochemical properties of this molecule is paramount for its application in synthesis, for predicting its behavior in biological systems, and for developing new chemical entities. This guide serves as a centralized resource for these critical data points.
Caption: Structural relationship of N-(3-Methylphenyl)anthranilic acid.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, reactivity, and pharmacokinetic profile. The key properties for N-(3-Methylphenyl)anthranilic acid are summarized below.
| Property | Value | Source |
| CAS Number | 16524-22-4 | [1][6] |
| Molecular Formula | C14H13NO2 | [1] |
| Molecular Weight | 227.26 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Melting Point | 142-144 °C | [1] |
| Boiling Point | 391.6 ± 25.0 °C (Predicted) | [1] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1][7] |
| pKa | 5.84 (Uncertain) | [1][7] |
| Solubility | DMSO: soluble 15mg/mL | [1][7] |
| Storage | Keep in dark place, Sealed in dry, 2-8°C | [1][7] |
Discussion of Properties:
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Melting Point: The sharp melting point range of 142-144 °C is indicative of a relatively pure crystalline solid.[1] This thermal property is a critical first-pass indicator of purity for any synthesized or procured batch.
-
Solubility: Its reported solubility in Dimethyl Sulfoxide (DMSO) is crucial for in vitro biological screening, as DMSO is a common vehicle for dissolving compounds for cell-based assays.[1][7] Further solubility studies in aqueous buffers (at various pH values) and other organic solvents like ethanol and methanol are necessary to understand its behavior in different experimental and physiological contexts.
-
pKa: The predicted pKa of 5.84 suggests that the carboxylic acid moiety is weakly acidic.[1][7] This value is significant as it determines the ionization state of the molecule at physiological pH (~7.4). At this pH, the carboxylic acid group will be predominantly deprotonated (negatively charged), which heavily influences its solubility, membrane permeability, and interaction with biological targets.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and structure of a molecule.
Infrared (IR) Spectroscopy
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N-H Stretch: A peak is expected in the region of 3300 cm⁻¹, corresponding to the secondary amine N-H bond.[8]
-
C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the methyl group (CH₃) C-H stretches will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is characteristic of the carboxylic acid carbonyl (C=O) group.[8] Coordination with metals or changes in hydrogen bonding can shift this frequency.[8]
-
Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon double bonds within the two aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. The expected chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆ would be:
-
¹H NMR:
-
Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically >10 ppm.
-
Amine (-NH-): A singlet around 9-10 ppm.
-
Aromatic Protons (-ArH): A complex multiplet pattern between 6.5 and 8.0 ppm, integrating to 8 protons.
-
Methyl Protons (-CH₃): A sharp singlet around 2.3-2.5 ppm, integrating to 3 protons.
-
-
¹³C NMR:
-
Carboxylic Carbon (-COOH): A peak around 170 ppm.[9]
-
Aromatic Carbons (-ArC): Multiple signals between 110 and 150 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm.
-
UV-Visible (UV-Vis) Spectroscopy
Anthranilic acid and its derivatives are known to be fluorescent and absorb UV light due to their aromatic systems.[10][11] N-(3-Methylphenyl)anthranilic acid is expected to exhibit strong absorbance in the UV range, likely with maxima (λ_max) between 280-350 nm, corresponding to π-π* transitions within the conjugated aromatic system. The exact λ_max and molar absorptivity (ε) are solvent-dependent.
Experimental Protocols for Characterization
The following protocols outline standard procedures for verifying the physicochemical properties of a supplied sample of N-(3-Methylphenyl)anthranilic acid.
Caption: General workflow for physicochemical characterization.
Protocol 4.1: Melting Point Determination (Capillary Method)
-
Rationale: This method provides a rapid and reliable assessment of purity. Impurities typically depress and broaden the melting point range.
-
Procedure:
-
Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).
-
Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool. Perform a second run with a new sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
-
Protocol 4.2: Kinetic Solubility Assessment in DMSO
-
Rationale: To confirm the reported solubility and prepare a stock solution for biological assays.
-
Procedure:
-
Accurately weigh approximately 1.5 mg of the compound into a clean, dry glass vial.
-
Add 100 µL of 100% DMSO to achieve the target concentration of 15 mg/mL.
-
Vortex the vial vigorously for 2 minutes.
-
Visually inspect the solution against a light and dark background. The absence of any visible solid particulates indicates that the compound is soluble at this concentration.
-
If undissolved solid remains, the solubility is less than 15 mg/mL. Serial dilutions can be performed to find the saturation point.
-
Protocol 4.3: Sample Preparation for Spectroscopic Analysis
-
Rationale: Proper sample preparation is critical for acquiring high-quality, interpretable spectra.
-
Procedure:
-
FTIR (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine, homogenous powder. Press the mixture into a transparent pellet using a hydraulic press.
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved. Add a small amount of an internal standard like Tetramethylsilane (TMS) if not already present in the solvent.
-
UV-Vis: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilution to an appropriate concentration (e.g., 10 µg/mL) so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Synthesis and Structural Context
N-aryl anthranilic acids are typically synthesized via metal-catalyzed cross-coupling reactions. The Ullmann condensation is a classic method, involving the reaction of an aniline (m-toluidine in this case) with a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) in the presence of a copper catalyst and a base. Modern variations often use palladium or other catalysts which can offer milder reaction conditions and higher yields.[12]
Caption: General synthetic pathway for N-aryl anthranilic acids.
Conclusion
N-(3-Methylphenyl)anthranilic acid is a well-defined crystalline solid with predictable physicochemical and spectroscopic properties based on its fenamate structure. Its melting point serves as a reliable indicator of purity, while its solubility in DMSO facilitates its use in research settings. The compound's acidic pKa and spectroscopic fingerprints (IR, NMR, UV-Vis) are defining characteristics that are essential for its identification, handling, and further development in synthetic and medicinal chemistry. The protocols and data presented herein provide a robust framework for scientists working with this compound, ensuring both technical accuracy and an understanding of the experimental rationale.
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